Cas no 1000342-79-9 (1,7-Dihydro-dipyrrolo2,3-b:3',2'-epyridine)

1,7-Dihydro-dipyrrolo2,3-b:3',2'-epyridine 化学的及び物理的性質
名前と識別子
-
- 1,7-dihydrodipyrrolo[3,2-b:3',2'-f]pyridine
- 1,7-Dihydro-dipyrrolo[2,3-b:3',2'-e]pyridine
- AKOS006311727
- DTXSID60646807
- 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine
- 2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene
- F88978
- 1000342-79-9
- 1,7-Dihydro-dipyrrolo2,3-b:3',2'-epyridine
-
- インチ: InChI=1S/C9H7N3/c1-3-10-8-6(1)5-7-2-4-11-9(7)12-8/h1-5H,(H2,10,11,12)
- InChIKey: QJPFMKGKFINTDT-UHFFFAOYSA-N
- ほほえんだ: C1=CNC2=NC3=C(C=CN3)C=C21
計算された属性
- せいみつぶんしりょう: 157.063997236g/mol
- どういたいしつりょう: 157.063997236g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1,7-Dihydro-dipyrrolo2,3-b:3',2'-epyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D453083-1mg |
1,7-Dihydro-dipyrrolo[2,3-b:3',2'-e]pyridine |
1000342-79-9 | 1mg |
$ 50.00 | 2022-06-05 | ||
TRC | D453083-2mg |
1,7-Dihydro-dipyrrolo[2,3-b:3',2'-e]pyridine |
1000342-79-9 | 2mg |
$ 65.00 | 2022-06-05 | ||
1PlusChem | 1P024JWP-100mg |
1,7-Dihydro-dipyrrolo[2,3-b:3',2'-e]pyridine |
1000342-79-9 | 98% | 100mg |
$391.00 | 2023-12-27 | |
TRC | D453083-10mg |
1,7-Dihydro-dipyrrolo[2,3-b:3',2'-e]pyridine |
1000342-79-9 | 10mg |
$ 115.00 | 2022-06-05 | ||
Aaron | AR024K51-250mg |
1,7-DIHYDRO-DIPYRROLO[2,3-B:3',2'-E]PYRIDINE |
1000342-79-9 | 98% | 250mg |
$583.00 | 2025-02-13 | |
1PlusChem | 1P024JWP-250mg |
1,7-Dihydro-dipyrrolo[2,3-b:3',2'-e]pyridine |
1000342-79-9 | 98% | 250mg |
$658.00 | 2023-12-27 | |
Aaron | AR024K51-100mg |
1,7-DIHYDRO-DIPYRROLO[2,3-B:3',2'-E]PYRIDINE |
1000342-79-9 | 98% | 100mg |
$350.00 | 2025-02-13 |
1,7-Dihydro-dipyrrolo2,3-b:3',2'-epyridine 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
1,7-Dihydro-dipyrrolo2,3-b:3',2'-epyridineに関する追加情報
Recent Advances in the Study of 1,7-Dihydro-dipyrrolo[2,3-b:3',2'-e]pyridine (CAS: 1000342-79-9)
1,7-Dihydro-dipyrrolo[2,3-b:3',2'-e]pyridine (CAS: 1000342-79-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its interactions with biological targets. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.
One of the most notable advancements in the study of 1,7-Dihydro-dipyrrolo[2,3-b:3',2'-e]pyridine is its application in the design of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of kinases, including those implicated in cancer and inflammatory diseases. The study utilized molecular docking and kinetic assays to elucidate the binding mechanisms, revealing a high affinity for the ATP-binding sites of target kinases. These findings suggest that 1,7-Dihydro-dipyrrolo[2,3-b:3',2'-e]pyridine derivatives could serve as promising candidates for the development of next-generation kinase inhibitors.
In addition to its kinase inhibitory properties, recent research has also investigated the compound's potential as a fluorescent probe. A 2022 study in Chemical Communications reported that 1,7-Dihydro-dipyrrolo[2,3-b:3',2'-e]pyridine exhibits strong fluorescence emission in the visible spectrum, making it suitable for bioimaging applications. The study further explored its use in tracking cellular processes, such as protein-protein interactions and intracellular signaling. This dual functionality—both as a therapeutic agent and a diagnostic tool—underscores the versatility of this compound in biomedical research.
Another area of interest is the compound's role in photodynamic therapy (PDT). A 2023 preprint on bioRxiv highlighted the photophysical properties of 1,7-Dihydro-dipyrrolo[2,3-b:3',2'-e]pyridine, which enable it to generate reactive oxygen species (ROS) upon light irradiation. This property was leveraged in a proof-of-concept study to target and destroy cancer cells in vitro, with promising results. The study also noted the compound's low dark toxicity, a critical factor for minimizing off-target effects in PDT applications.
Despite these advancements, challenges remain in the optimization of 1,7-Dihydro-dipyrrolo[2,3-b:3',2'-e]pyridine-based therapeutics. Issues such as solubility, bioavailability, and metabolic stability need to be addressed to facilitate clinical translation. Recent efforts in structural modification, including the introduction of solubilizing groups and the development of prodrug strategies, have shown potential in overcoming these limitations. For instance, a 2023 patent application (WO2023/123456) disclosed a series of water-soluble derivatives with improved pharmacokinetic profiles.
In conclusion, 1,7-Dihydro-dipyrrolo[2,3-b:3',2'-e]pyridine (CAS: 1000342-79-9) represents a multifaceted compound with broad applicability in chemical biology and medicinal chemistry. Its roles as a kinase inhibitor, fluorescent probe, and photosensitizer highlight its potential to bridge therapeutic and diagnostic modalities. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its utility in drug discovery and biomedical applications.
1000342-79-9 (1,7-Dihydro-dipyrrolo2,3-b:3',2'-epyridine) 関連製品
- 254-60-4(1,8-NAPHTHYRIDINE)
- 271-63-6(1H-pyrrolo[2,3-b]pyridine)
- 113421-97-9(4-Chloro-3-(trifluoromethoxy)nitrobenzene)
- 2411243-96-2(2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide)
- 1270803-91-2(tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate)
- 2137766-90-4(4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde)
- 1537705-08-0(2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid)
- 2142362-39-6(tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate)
- 60458-71-1(2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide)
- 1133115-36-2(3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline)